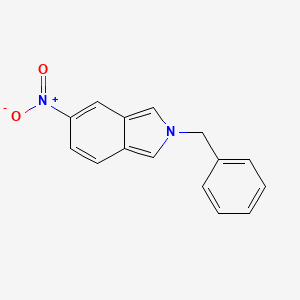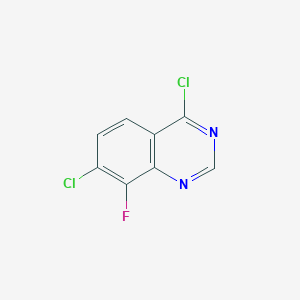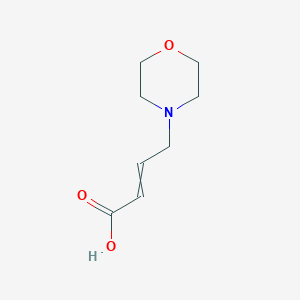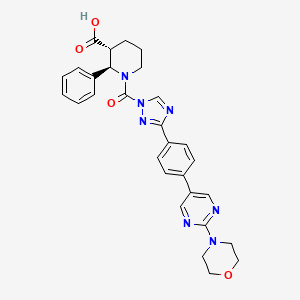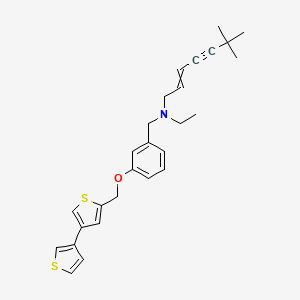
Dermolastin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dermolastin is produced from yeast, which eliminates the risk associated with blood-borne infectious agents and allows for increased manufacturing . The synthetic route involves the expression of the recombinant protein in yeast cells, followed by purification processes to isolate the active compound . Industrial production methods focus on optimizing the yield and purity of the recombinant protein through controlled fermentation and downstream processing techniques .
Analyse Des Réactions Chimiques
Dermolastin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can restore the native structure of oxidized this compound.
Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and bioavailability of this compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and polyethylene glycol for substitution. The major products formed from these reactions are oxidized this compound, reduced this compound, and pegylated this compound.
Applications De Recherche Scientifique
Dermolastin has a wide range of scientific research applications:
Chemistry: Used as a model protein for studying protein-protein interactions and enzyme inhibition.
Biology: Investigated for its role in regulating protease activity and maintaining tissue homeostasis.
Industry: Utilized in the development of therapeutic formulations and drug delivery systems.
Mécanisme D'action
Dermolastin exerts its effects by inhibiting serine proteases, which are enzymes that degrade proteins . By binding to the active site of these proteases, this compound prevents the breakdown of structural proteins in tissues, thereby maintaining tissue integrity and reducing inflammation . The molecular targets of this compound include trypsin, cathepsin G, thrombin, tissue kallikrein, and neutrophil elastase .
Comparaison Avec Des Composés Similaires
Dermolastin is unique compared to other serine protease inhibitors due to its recombinant production method, which eliminates the risk of blood-borne infections . Similar compounds include:
Alpha 1-antitrypsin: A naturally occurring serine protease inhibitor with similar inhibitory properties.
Recombinant alpha 1-antitrypsin: Another recombinant form of alpha 1-antitrypsin produced using different expression systems.
Serpin B1: A serine protease inhibitor with a broader range of inhibitory activity.
This compound’s uniqueness lies in its yeast-based production, which offers advantages in terms of safety and scalability .
Propriétés
IUPAC Name |
N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGLCXNEVICOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
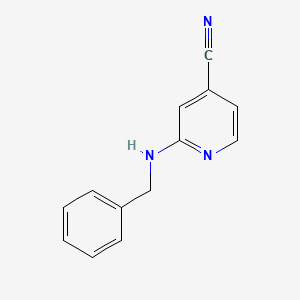


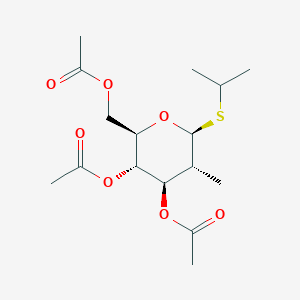
![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
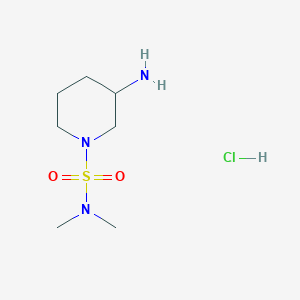
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)

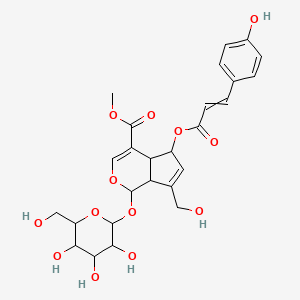
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
